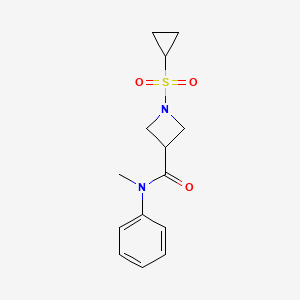1-(cyclopropylsulfonyl)-N-methyl-N-phenylazetidine-3-carboxamide
CAS No.: 1428364-00-4
Cat. No.: VC7124331
Molecular Formula: C14H18N2O3S
Molecular Weight: 294.37
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 1428364-00-4 |
|---|---|
| Molecular Formula | C14H18N2O3S |
| Molecular Weight | 294.37 |
| IUPAC Name | 1-cyclopropylsulfonyl-N-methyl-N-phenylazetidine-3-carboxamide |
| Standard InChI | InChI=1S/C14H18N2O3S/c1-15(12-5-3-2-4-6-12)14(17)11-9-16(10-11)20(18,19)13-7-8-13/h2-6,11,13H,7-10H2,1H3 |
| Standard InChI Key | WUOJLRWKYATCQU-UHFFFAOYSA-N |
| SMILES | CN(C1=CC=CC=C1)C(=O)C2CN(C2)S(=O)(=O)C3CC3 |
Introduction
Synthesis Pathway
The synthesis of 1-(cyclopropylsulfonyl)-N-methyl-N-phenylazetidine-3-carboxamide involves multi-step organic reactions. Below is a generalized outline:
-
Key Reagents:
-
Cyclopropanesulfonyl chloride
-
Azetidine precursors
-
Methylamine
-
Phenyl isocyanate
-
-
Reaction Steps:
-
Formation of the azetidine ring through cyclization reactions.
-
Introduction of the cyclopropylsulfonyl group via sulfonation.
-
Coupling with methylamine and phenyl isocyanate to form the final carboxamide structure.
-
-
Reaction Conditions:
-
Solvents like dichloromethane or acetonitrile are commonly used.
-
Controlled temperatures (0–50°C) to prevent side reactions.
-
Catalysts such as triethylamine or pyridine may be employed.
-
Note: Precise conditions need optimization for yield and purity.
Applications in Medicinal Chemistry
1-(Cyclopropylsulfonyl)-N-methyl-N-phenylazetidine-3-carboxamide is primarily studied for its potential as a pharmacological agent. Its applications include:
Enzyme Inhibition
The cyclopropylsulfonyl group can interact with enzymes, potentially acting as:
-
A competitive inhibitor targeting enzyme active sites.
-
A modulator of protein-protein interactions.
Biological Pathway Modulation
The compound's structure suggests it may influence pathways regulated by sulfonamide-sensitive enzymes, such as:
-
Sodium channel modulation, critical for nerve signal transmission.
-
Protein kinase regulation, relevant in cancer and inflammatory diseases.
Pharmacokinetics and Stability
Preliminary studies indicate:
-
Moderate lipophilicity due to the phenyl and methyl groups.
-
Potential for metabolic stability via sulfonamide linkage.
Analytical Characterization
To confirm the identity and purity of the compound, several analytical techniques are employed:
| Technique | Purpose |
|---|---|
| Nuclear Magnetic Resonance (NMR) | Structural elucidation of the azetidine ring and substituents |
| Mass Spectrometry (MS) | Molecular weight confirmation |
| Infrared Spectroscopy (IR) | Functional group identification (e.g., sulfonamide) |
| High-performance Liquid Chromatography (HPLC) | Purity analysis |
Potential Limitations and Challenges
Despite its promise, certain challenges exist:
-
Solubility Issues: The compound may exhibit poor solubility in aqueous environments due to its hydrophobic substituents.
-
Toxicological Profile: Limited data on its safety profile necessitates further investigation.
-
Synthetic Complexity: Multi-step synthesis can be time-consuming and costly.
Future Research Directions
Given its structural novelty, future studies could focus on:
-
Exploring derivatives with enhanced solubility or bioavailability.
-
Investigating specific biological targets through molecular docking studies.
-
Conducting in vivo experiments to evaluate pharmacodynamics and toxicity.
This detailed overview highlights the chemical, synthetic, and potential pharmacological aspects of 1-(cyclopropylsulfonyl)-N-methyl-N-phenylazetidine-3-carboxamide, emphasizing its relevance in medicinal chemistry research.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume